molecular formula C11H15ClN2O2 B1404539 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride CAS No. 1357353-07-1

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Katalognummer: B1404539
CAS-Nummer: 1357353-07-1
Molekulargewicht: 242.7 g/mol
InChI-Schlüssel: FHUOLAWZCRZWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-pyridin-2-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUOLAWZCRZWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-07-1
Record name 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357353-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Methodological & Application

Application Note: Formulation Strategies for 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the formulation of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride, a novel small molecule, for use in preclinical animal studies. As specific physicochemical data for this compound is not widely published, this document emphasizes a foundational, step-by-step approach to characterization and vehicle selection. It details protocols for pre-formulation solubility and stability assessment, followed by methodologies for preparing solutions suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The core principle of this guide is to empower researchers to develop a robust, reproducible, and safe formulation by understanding the causal relationships between the compound's properties, vehicle composition, and the biological route of administration.

Part 1: Foundational Physicochemical Characterization

1.1 The Rationale for Pre-formulation Analysis

Before any in-vivo study, a thorough understanding of the test article's physicochemical properties is paramount. 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is a salt, which is typically employed to enhance the aqueous solubility of a parent molecule containing a basic nitrogen.[1][2] The presence of the hydrochloride salt suggests that the compound will be most soluble at a lower pH. However, factors like crystal structure (polymorphism) and the common ion effect can influence this behavior. Therefore, experimental verification is a non-negotiable first step. An effective pre-formulation study mitigates risks such as poor bioavailability, inconsistent exposure, and adverse events due to precipitation or irritation.[3]

1.2 Workflow for Essential Pre-formulation Assessment

The following workflow provides a logical sequence for characterizing the compound to inform formulation decisions.

Preformulation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Formulation Path A Obtain Test Article: 1-Pyridin-2-YL-piperidine-4-carboxylic acid HCl B Visual Inspection (Color, Form) A->B C Perform Aqueous Solubility Screen (Protocol 1.3) B->C D Analyze Solubility Data (Table 1.1) C->D E Assess Solution Stability (Protocol 1.4) D->E F Decision Point: Is aqueous solubility sufficient for desired dose concentration? E->F G Proceed to Simple Aqueous Formulation (Part 2) F->G  Yes H Advanced Formulation: Consider co-solvents or solubilizing excipients F->H  No

Caption: Pre-formulation characterization workflow.

1.3 Experimental Protocol: Aqueous Solubility Screening

Objective: To determine the approximate solubility of the test article in aqueous media at physiologically relevant pH values.

Materials:

  • 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

  • Calibrated analytical balance

  • Type I (ultrapure) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • 0.01 N Hydrochloric acid (HCl), approx. pH 2.0

  • Vortex mixer

  • Benchtop centrifuge

  • pH meter

  • 2.0 mL microcentrifuge tubes

Methodology:

  • Preparation: Label tubes for each pH condition (2.0, 4.5, 7.4, and pure water).

  • Weighing: Accurately weigh approximately 5-10 mg of the test article into each tube. Record the exact weight.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of Type I water) to the corresponding tube. This creates a high initial concentration (e.g., 50-100 mg/mL).

  • Equilibration: Vigorously vortex the tube for 2 minutes. Observe for complete dissolution.

  • Titration: If the solid has completely dissolved, the compound is soluble at that concentration. If undissolved solid remains, add another precise aliquot of solvent (e.g., 100 µL) to decrease the concentration. Vortex for another 2 minutes.

  • Repeat: Continue the titration (Step 5) until the solid is fully dissolved. The solubility is the concentration at which complete dissolution occurs.

  • Saturation (if needed): If dissolution is not achieved even at a low concentration (e.g., 1 mg/mL), ensure an excess of solid is present, cap the tube, and rotate at room temperature for 4-24 hours to ensure equilibrium.

  • Clarification: Centrifuge the saturated slurry at >10,000 x g for 10 minutes to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and determine the concentration using an appropriate analytical method (e.g., HPLC-UV). This is the equilibrium solubility.

  • Record Data: Repeat for all pH conditions and record the results in a table.

1.4 Experimental Protocol: Short-Term Solution Stability

Objective: To visually assess if the dissolved compound remains in solution over a typical experimental timeframe.

Methodology:

  • Prepare a solution of the test article in the chosen formulation vehicle at the highest target concentration.

  • Visually inspect the solution immediately after preparation for clarity and color. It should be "particle-free."

  • Store the solution under the intended experimental conditions (e.g., room temperature on the benchtop, protected from light).

  • Visually inspect the solution again at set time points (e.g., 1, 4, 8, and 24 hours) for any signs of precipitation, cloudiness (haziness), or color change.

  • Trustworthiness Check: A stable formulation must remain clear and free of particulates for the entire duration of preparation and administration.

Data Summary Table Researchers should use the following table to log their experimental findings.

Parameter0.01 N HCl (pH ~2)Citrate Buffer (pH 4.5)PBS (pH 7.4)Type I Water
Approx. Solubility (mg/mL) Record experimental valueRecord experimental valueRecord experimental valueRecord experimental value
Visual Stability at Target Conc. Clear / Precipitate @ X hrsClear / Precipitate @ X hrsClear / Precipitate @ X hrsClear / Precipitate @ X hrs
pH of Final Solution Record experimental valueRecord experimental valueRecord experimental valueRecord experimental value

Table 1.1: Experimental Data Log for Pre-formulation Assessment.

Part 2: Formulation Protocols for Animal Administration

2.1 Guiding Principles for Vehicle Selection

The ideal vehicle is the simplest one that can safely and consistently deliver the required dose. For a hydrochloride salt, an aqueous-based vehicle is the logical starting point. The choice of vehicle is dictated by the route of administration and the solubility data obtained in Part 1.

Vehicle_Selection A Route of Administration? B Oral (PO) A->B C Intravenous (IV) A->C D Intraperitoneal (IP) A->D E Is solubility > target dose in Water or Saline? B->E H Is solubility > target dose in Sterile Saline? C->H D->E F Use Water or 0.9% Saline. Adjust pH if needed to maintain solubility. E->F Yes G Consider pH-adjusted buffer (e.g., Citrate Buffer, pH 4.5) E->G No I Use Sterile Saline. Adjust pH to 4.5-7.4. Sterile filter. H->I Yes J Requires advanced formulation. (e.g., co-solvents, cyclodextrins). Consult toxicology guidelines. H->J No

Caption: Decision tree for vehicle selection.

2.2 Protocol 2.2: Oral Gavage (PO) Formulation

Rationale: Oral gavage is a common route for preclinical studies.[4] The primary goal is to create a simple, homogenous solution that is easily administered. Water or saline are preferred vehicles.[5]

Materials:

  • Test article

  • Vehicle of choice (e.g., Purified Water or 0.9% Sodium Chloride)

  • Glass beaker or vial

  • Calibrated pipettes

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

Methodology:

  • Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, the highest dose, and the dosing volume (see Table 2.1). Prepare a 10-20% excess to account for transfer losses.

  • Vehicle Measurement: Add approximately 80% of the final required vehicle volume to the beaker.

  • Dissolution: While stirring, slowly add the accurately weighed test article to the vehicle. Continue stirring until fully dissolved. A gentle warming (30-40°C) may be used to aid dissolution but the solution must be cooled to room temperature before administration.

  • pH Check: Measure the pH of the solution. If the compound's solubility is pH-dependent (as determined in Part 1), ensure the pH is in a range that maintains solubility. Adjust dropwise with 0.1 N HCl or NaOH if necessary.

  • Final Volume Adjustment: Add the vehicle to reach the final target volume (q.s.).

  • Final QC: Stir for another 10-15 minutes to ensure homogeneity. Visually inspect to confirm it is a clear, particle-free solution before drawing into dosing syringes.

2.3 Protocol 2.3: Intravenous (IV) Formulation

Rationale: IV formulations have the most stringent requirements. They must be sterile, isotonic, and particle-free to prevent embolism and phlebitis.[6] The pH should be as close to physiological (7.4) as possible, but a wider range is often tolerated due to rapid dilution in the blood.[7][8] An acceptable range for IV injections is generally pH 2-11.[8]

Materials:

  • Test article

  • Sterile 0.9% Sodium Chloride for Injection (Sterile Saline)

  • Sterile beaker or vial

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Methodology:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculation & Weighing: Calculate and weigh the required amount of test article.

  • Dissolution: Add approximately 80% of the final volume of Sterile Saline to a sterile beaker. While stirring, add the test article and allow it to dissolve completely.

  • pH Adjustment: Check the pH. If adjustment is needed to improve solubility or stability, use sterile, dilute HCl or NaOH. A target pH between 4.5 and 7.5 is often a good compromise between solubility and physiological compatibility.[9]

  • Final Volume: Add Sterile Saline to the final volume.

  • Sterile Filtration: Draw the entire solution into a large syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a final sterile vial. This is a critical step to remove any potential microbial contamination or particulates.

  • Final QC: The final product must be a clear, particle-free sterile solution.

2.4 Protocol 2.4: Intraperitoneal (IP) Formulation

Rationale: IP injections are common in rodent studies. While the solution should be sterile, the requirements can be slightly less stringent than for IV administration. The formulation should still be isotonic and non-irritating to prevent peritonitis.[10]

Methodology: The protocol for IP formulation is identical to the IV Formulation (Protocol 2.3) . Aseptic technique and final sterile filtration are still strongly recommended best practices to ensure animal welfare and data integrity.

Part 3: Dosing and Administration Best Practices

3.1 Animal Welfare and Dosing Volumes

Administering the correct volume is crucial for animal welfare and to avoid physiological complications. The following table provides generally accepted maximum volumes for mice and rats. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[11]

SpeciesRouteMaximum Recommended VolumeReference
Mouse Oral (PO)10 mL/kg[12][13]
Intravenous (IV)5 mL/kg (bolus)[14]
Intraperitoneal (IP)10 mL/kg[10]
Rat Oral (PO)10 mL/kg[12]
Intravenous (IV)5 mL/kg (bolus)[14]
Intraperitoneal (IP)10 mL/kg[10]

Table 2.1: Recommended Maximum Administration Volumes.

3.2 Procedural Considerations

  • Temperature: Solutions should be administered at room temperature.[15]

  • Oral Gavage: Use an appropriately sized, soft-tipped feeding needle to minimize the risk of esophageal trauma.[16][17]

  • Injections: Use an appropriate needle gauge (e.g., 27-30G for mice) for injections.

  • Observation: After administration, animals should be monitored for any signs of distress or adverse reactions.[17]

References

  • Ståhl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]

  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Allen, L. V. Jr. (2015). Sterile Basics: Intravenous Admixture Preparation Considerations, Part 5: pH Considerations-Basics. International journal of pharmaceutical compounding, 19(5), 409–413. [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]

  • San Diego State University IACUC. (n.d.). IACUC Guidelines. [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • University of Newcastle Animal Care and Ethics Committee. (n.d.). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Michigan State University IACUC. (2025). IG035: Guideline on Administration of Substances to Laboratory Animals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. Inconsistent results can often be traced back to unforeseen compound degradation or improper storage. This guide provides field-proven insights and validated protocols to maintain the integrity of your research.

Section 1: Chemical Profile and Intrinsic Stability

Understanding the molecular structure is fundamental to predicting its stability. 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is comprised of a pyridine ring linked to a piperidine-4-carboxylic acid moiety. As a hydrochloride salt, its properties are significantly influenced by the protonated pyridine nitrogen.

PropertyValue
Chemical Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Appearance Typically a white to off-white solid
Structure A heterocyclic compound featuring pyridine and piperidine rings

The molecule possesses several sites susceptible to chemical degradation under common experimental and storage conditions. The primary points of vulnerability include the pyridine ring, which can be prone to oxidation, and the tertiary amine linkage, which could be susceptible to certain chemical reactions under harsh conditions. The hydrochloride salt form generally enhances solid-state stability compared to the free base.[1]

cluster_molecule Molecular Structure & Potential Degradation Sites cluster_sites cluster_stressors Stress Factors mol 1-Pyridin-2-YL-piperidine-4-carboxylic acid HCl light Photolytic Stress (UV/Vis Light) mol->light Photodegradation (Ring Rearrangement/Cleavage) pyridine Pyridine Ring oxygen Oxidative Stress (Air/Peroxides) pyridine->oxygen N-Oxidation piperidine Piperidine-Carboxylic Acid heat Thermal Stress (High Temperature) piperidine->heat Decarboxylation (Extreme Heat) hcl Hydrochloride Salt humidity Hygroscopicity & Hydrolysis (Moisture) hcl->humidity Deliquescence/ Disproportionation

Caption: Potential degradation pathways for the molecule.

Section 2: Recommended Storage and Handling

Proper storage is the most critical factor in preventing degradation and ensuring experimental reproducibility. As a hydrochloride salt, the compound is likely hygroscopic.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°CShort-term: 2-8°CLower temperatures significantly slow the kinetics of potential degradation reactions.[2][3]
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen), with a desiccant.To minimize exposure to moisture and atmospheric oxygen, preventing hydrolysis, disproportionation, and oxidation.[4]
Light Amber vial or container protected from light.Pyridine-containing compounds can be susceptible to photodegradation.[5][6]
Container Tightly sealed, chemically inert glass vial.Prevents contamination and exposure to environmental factors.[4]
Preparation and Storage of Stock Solutions
  • Solvent Selection : Use anhydrous, research-grade solvents. For aqueous buffers, use freshly prepared solutions and filter-sterilize.

  • Weighing : Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Dissolution : Dissolve the compound in the chosen solvent to the desired concentration. Sonication may be used to aid dissolution if necessary.

  • Storage : Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, flash-freezing in liquid nitrogen before storage can prevent concentration gradients.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

❓ Question 1: I observe new or growing peaks in my HPLC/LC-MS analysis of a stock solution. What is the cause?

💡 Answer: The appearance of new peaks is a classic sign of compound degradation. The primary culprits are hydrolysis, oxidation, or photodegradation.

  • Causality : The pyridine ring is susceptible to oxidation, forming an N-oxide, which will have a different retention time. If your solvent contains trace amounts of water or is not at the optimal pH, hydrolysis of the molecule could occur over time, though this is less common for this specific structure. Exposure to lab lighting can induce photochemical reactions.[5][7]

  • Troubleshooting Workflow :

start Unexpected Peak(s) in HPLC/LC-MS check_storage 1. Verify Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_solvent 2. Analyze Solvent Blank (Check for Contamination) check_storage->check_solvent prepare_fresh 3. Prepare Fresh Stock Solution from Solid Material check_solvent->prepare_fresh analyze_fresh Analyze Fresh Solution Immediately prepare_fresh->analyze_fresh problem_persists Do new peaks still appear? analyze_fresh->problem_persists solid_degraded Root Cause: Solid sample has degraded. Action: Re-purify or acquire new lot. problem_persists->solid_degraded Yes solution_instability Root Cause: Solution instability. Action: Use fresh solutions, store at -80°C, consider different solvent/pH. problem_persists->solution_instability No

Caption: Troubleshooting workflow for unexpected peaks.

❓ Question 2: My compound is precipitating out of my neutral (pH 7.4) buffer. The initial solid dissolved fine in water. Why?

💡 Answer: This is a pH-dependent solubility issue. The hydrochloride salt makes an aqueous solution acidic. As you increase the pH towards neutrality, you approach the compound's isoelectric point (pI), where it has minimal solubility.

  • Causality : The molecule has two ionizable groups: the pyridine nitrogen (pKa ~4-5) and the carboxylic acid (pKa ~3-4). As a hydrochloride salt, the pyridine nitrogen is protonated. When dissolved in water, the solution is acidic. As you raise the pH with a buffer, the carboxylic acid deprotonates, but more importantly, the pyridinium cation is neutralized to the free base. The resulting zwitterionic or neutral form is often much less soluble than the salt form. This phenomenon, known as disproportionation in the solid state, also governs solution-phase solubility.[2][8]

  • Solution :

    • Prepare a concentrated stock solution in a suitable organic solvent (like DMSO) or in an acidic aqueous solution (e.g., 10 mM HCl).

    • Add small volumes of this concentrated stock to your final assay buffer, ensuring the final concentration of the organic solvent is low and compatible with your experiment. This "dilute and shoot" method often keeps the compound in solution.

    • If precipitation persists, you may need to include a solubilizing agent in your buffer or work at a lower pH if your experiment allows.

Section 4: Frequently Asked Questions (FAQs)
  • Is 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride hygroscopic?

    • Yes, hydrochloride salts of amine-containing compounds are frequently hygroscopic. It is crucial to store it in a desiccator and minimize its exposure to the atmosphere.

  • What are the likely degradation products?

    • Based on the structure, potential degradation products could include the corresponding N-oxide from oxidation of the pyridine nitrogen, and potentially products from photolytic cleavage or rearrangement of the pyridine ring.[9][10] Forced degradation studies would be required to confirm this.

  • Can I repeatedly freeze and thaw my stock solutions?

    • It is strongly discouraged. Each freeze-thaw cycle can introduce moisture and increase the chance of degradation. It can also lead to the precipitation of less soluble material. Always prepare single-use aliquots.

  • The color of my solid has turned slightly yellow. Is it compromised?

    • A change in color is often an indicator of degradation. While it might still be usable for some applications, its purity is questionable. It is essential to re-analyze the purity by HPLC before use and compare it to the certificate of analysis for the new lot.

Section 5: Key Experimental Protocols

Adherence to validated analytical methods is crucial for maintaining experimental integrity.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of your compound. It should be optimized for your specific system.[11]

ParameterRecommended Setting
Instrumentation Standard HPLC system with UV detector
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 270 nm (Pyridine absorbs in this region)[12]
Sample Preparation Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.
Protocol 2: Workflow for a Basic Forced Degradation Study

Forced degradation (or stress testing) is a self-validating system to understand the stability of your compound and identify potential degradants.[13]

  • Prepare Solutions : Prepare solutions of the compound (~1 mg/mL) in five separate vials.

  • Apply Stress Conditions :

    • Acidic Hydrolysis : Add 0.1 M HCl.

    • Basic Hydrolysis : Add 0.1 M NaOH.

    • Oxidation : Add 3% Hydrogen Peroxide.

    • Thermal : Heat one vial (in solution) and one vial of solid at 60°C.

    • Photolytic : Expose one vial to a calibrated light source (as per ICH Q1B guidelines).[6]

  • Incubation : Store the vials under the stress conditions for a defined period (e.g., 24, 48, 72 hours), alongside a control sample stored at 2-8°C in the dark.

  • Analysis : At each time point, neutralize the acidic and basic samples, then analyze all samples by the HPLC method described above.

  • Interpretation : Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. This helps predict which experimental conditions to avoid.

References
  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gajewska, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15). Retrieved from [Link]

  • Nycz, J. E., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3326. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Pharmaffiliates. (n.d.). The Storage Conditions For APIs And Medicines. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Kumar, L. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(12), 2795. Retrieved from [Link]

  • F वैसा, P., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 83(23). Retrieved from [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15036-15053. Retrieved from [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Nycz, J. E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. Retrieved from [Link]

  • Gąszewska-Mastalarz, A., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link]

  • ACS Publications. (2005). New Energetic Salts Based on Nitrogen-Containing Heterocycles. Chemistry of Materials. Retrieved from [Link]

  • Tang, H., et al. (2014). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • Nycz, J. E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]

  • F वैसा, P., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine. Retrieved from [Link]

  • Particle Sciences. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • RSC Publishing. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Two-step conversion of pyridines into their ylides. Compensatory effects of substituents on reactivity. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosing for 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride. Given the novelty of this compound, this guide focuses on establishing a robust methodology for dose determination, troubleshooting common experimental challenges, and ensuring data integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the in vivo use of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride.

Q1: What is a recommended starting dose for my in vivo study?

A1: As there is currently no published in vivo data for 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride, a definitive starting dose cannot be provided. The initial dose should be determined through a systematic dose-range finding study.[1][2] A common starting point for a novel small molecule is to begin with a low dose, for instance, 1-5 mg/kg, and escalate from there. The selection of the starting dose should be based on any available in vitro cytotoxicity data (e.g., IC50 values) and literature on structurally similar compounds.[1]

Q2: How should I formulate 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride for in vivo administration?

A2: As a hydrochloride salt, this compound is likely to have improved aqueous solubility compared to its free base form.[3][4] For initial studies, sterile water or saline are recommended as vehicles. It is crucial to determine the solubility of the compound in the chosen vehicle and ensure complete dissolution before administration. For compounds with limited aqueous solubility, the use of co-solvents such as DMSO or PEG may be necessary; however, the potential toxicity of the vehicle itself must be considered and controlled for in your experimental design.[3]

Q3: What is the most appropriate route of administration?

A3: The choice of administration route depends on the therapeutic goal and the pharmacokinetic properties of the compound. Common routes for preclinical studies include:

  • Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Often used for convenience in rodent studies, but absorption can be variable.

  • Oral (PO): Relevant if the intended clinical application is oral, but bioavailability will need to be determined.

  • Subcutaneous (SC): Can provide a slower release profile.

For initial dose-range finding and toxicity studies, the IV or IP routes are often preferred to ensure consistent exposure.[5]

Q4: What are the key parameters to monitor during a dose-range finding study?

A4: The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[2] Key parameters to monitor include:

  • Clinical Observations: Changes in activity, posture, breathing, and grooming.

  • Body Weight: A significant drop in body weight is a common sign of toxicity.[6]

  • Mortality and Morbidity: Record any instances of death or severe illness.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples should be collected to assess organ function.[1]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo studies with novel small molecules.

Issue Potential Cause Troubleshooting Steps & Solutions
High variability in animal response within the same dose group. 1. Inconsistent Formulation: The compound may not be uniformly dissolved or suspended in the vehicle. 2. Inaccurate Dosing: Errors in calculating or administering the dose volume. 3. Biological Variability: Inherent differences in how individual animals metabolize the compound.1. Ensure the formulation is homogenous by vortexing or sonicating before each administration. Prepare fresh formulations regularly.[7] 2. Double-check all calculations and use calibrated equipment for administration. 3. Increase the number of animals per group to improve statistical power.
No observable therapeutic effect at tested doses. 1. Insufficient Dose: The administered doses may be below the therapeutic window. 2. Poor Pharmacokinetics (PK): The compound may be rapidly cleared from the body, not reaching the target tissue in sufficient concentrations.[7] 3. Lack of Target Engagement: The compound may not be interacting with its intended biological target in vivo.1. Carefully escalate the dose in subsequent cohorts of your dose-range finding study. 2. Conduct a preliminary PK study to determine the compound's half-life and bioavailability. This may necessitate more frequent dosing or a different route of administration.[8][9][10] 3. Analyze tissue samples for compound concentration and, if possible, assess downstream biomarkers to confirm target engagement.
Unexpected Toxicity at Low Doses. 1. Vehicle Toxicity: The formulation vehicle (e.g., DMSO, ethanol) may be causing adverse effects. 2. Acute Hypersensitivity Reaction: An immediate immune response to the compound. 3. Off-Target Effects: The compound may be interacting with unintended biological targets.1. Always include a vehicle-only control group in your study design. 2. Observe animals closely immediately after dosing. Consider pre-treatment with antihistamines in a pilot study if a hypersensitivity reaction is suspected. 3. This is an inherent risk with novel compounds and underscores the importance of careful dose escalation and thorough observation.

III. Experimental Protocols

Protocol 1: Dose-Range Finding Study

This protocol is designed to determine the Maximum Tolerated Dose (MTD) of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride.

Objective: To identify a range of doses that are well-tolerated and to establish the MTD for subsequent efficacy studies.

Materials:

  • 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

  • Sterile vehicle (e.g., saline, water for injection)

  • Appropriate animal model (e.g., mice or rats)

  • Calibrated dosing syringes and needles

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose (e.g., 1 mg/kg). Subsequent dose levels should be escalated by a factor of 2-3 (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).[1]

  • Formulation Preparation: Prepare a fresh, sterile formulation of the compound in the chosen vehicle on the day of dosing. Ensure complete dissolution.

  • Administration: Administer the compound via the chosen route (e.g., IP or IV).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.[11]

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy to look for any organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).

Dose_Range_Finding_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis start Start acclimation Animal Acclimation start->acclimation groups Group Allocation (n=3-5) acclimation->groups doses Select Dose Levels (e.g., 1, 3, 10, 30 mg/kg) groups->doses formulation Prepare Formulation doses->formulation administer Administer Compound formulation->administer monitor Monitor: - Clinical Signs - Body Weight administer->monitor endpoint 14-Day Endpoint monitor->endpoint analysis Analyze Data: - Toxicity Signs - Body Weight Change endpoint->analysis mtd Determine MTD analysis->mtd

Caption: Workflow for a dose-range finding study.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

This protocol provides a basic framework for assessing the PK profile of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride.

Objective: To determine the key PK parameters (e.g., half-life, clearance, volume of distribution) to inform the dosing schedule for efficacy studies.

Materials:

  • Cannulated animals (if performing serial blood sampling)

  • Anticoagulant (e.g., EDTA, heparin)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the compound (a dose known to be well-tolerated from the dose-range finding study) via the IV route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.

  • PK Analysis: Use appropriate software to calculate the PK parameters from the concentration-time data.

PK_Study_Workflow start Start: Well-Tolerated Dose dose IV Administration start->dose sampling Serial Blood Sampling dose->sampling Time Points plasma Plasma Preparation sampling->plasma analysis LC-MS/MS Analysis plasma->analysis pk_params Calculate PK Parameters analysis->pk_params

Caption: Workflow for a preliminary pharmacokinetic study.

IV. Conclusion

The successful in vivo application of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride hinges on a systematic and data-driven approach to dosage optimization. By following the principles and protocols outlined in this guide, researchers can establish a safe and effective dosing regimen, troubleshoot common experimental hurdles, and generate reliable and reproducible data to advance their research and development goals.

V. References

  • Small Molecule Cocktail DLC79 Suppresses Gliomagenesis by Activating Ascl1 and Remodeling Transcriptome. (2026). MDPI. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Symeres. Retrieved from [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). The Pharmaceutical Journal. Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). FDA. Retrieved from [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. Retrieved from [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). NIH. Retrieved from [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS TDI. Retrieved from [Link]

  • Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. (2016). Taylor & Francis. Retrieved from [Link]

  • Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. (2016). ResearchGate. Retrieved from [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved from [Link]

  • (PDF) Principles of Salt Formation. (2020). ResearchGate. Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987). National Toxicology Program. Retrieved from [Link]

  • Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. (n.d.). MDPI. Retrieved from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009). NC3Rs. Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). oecd-ilibrary.org. Retrieved from [Link]

Sources

troubleshooting inconsistent results in assays with 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent assay results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

I. Compound Overview: Chemical Properties and Handling

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperidine-4-carboxylic acid moiety. The hydrochloride salt form is intended to improve its aqueous solubility, a common strategy for compounds with basic nitrogen atoms[1]. Understanding its chemical nature is the first step in troubleshooting.

Key Structural Features and Their Implications:

  • Pyridine Ring: A basic aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions. Its nitrogen atom has a pKa that influences the overall charge of the molecule at different pH values.

  • Piperidine Ring: A saturated heterocycle, which provides conformational flexibility.

  • Carboxylic Acid Group: An acidic functional group with its own pKa. The ionization state of this group is pH-dependent and crucial for solubility and biological activity.

  • Hydrochloride Salt: This indicates the compound is supplied in a protonated form, which generally enhances aqueous solubility compared to the free base[1].

PropertyValue / InformationSource
Molecular Formula C₁₁H₁₄N₂O₂ · HCl-
Molecular Weight 242.70 g/mol [2][3]
Appearance Typically a white to off-white solidGeneral knowledge
Melting Point (Free Base) 152-154 °C[4]
Predicted pKa (pyridin-4-yl isomer) 4.40 ± 0.20[5]

Note: The predicted pKa is for the 4-yl isomer and should be used as an estimation for the 2-yl isomer. The actual pKa may vary.

II. Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results in assays are often multifactorial. This guide provides a systematic approach to identifying and resolving common issues.

Q1: I'm observing high variability between replicate wells. What are the likely causes?

High variability is often a sign of issues with compound solubility, pipetting accuracy, or assay plate inconsistencies.

Troubleshooting Workflow for High Replicate Variability

G A High Variability Observed B Investigate Compound Solubility A->B C Review Pipetting Technique A->C D Check for Edge Effects A->D E Precipitate Visible in Wells? B->E H Calibrate Pipettes C->H I Use Proper Mixing Technique C->I J Randomize Plate Layout D->J K Ensure Consistent Incubation D->K F Prepare Fresh Stock & Dilutions E->F Yes G Consider Solvent Effects E->G No

Caption: Troubleshooting workflow for high replicate variability.

Detailed Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope before adding cells or reagents. Look for any signs of precipitation. If precipitation is observed, this is a strong indicator of solubility issues.

  • Re-evaluate Stock Solution Preparation:

    • Solvent Choice: While the hydrochloride salt is designed for aqueous solubility, the free base may have limited solubility. If you are dissolving the compound in an organic solvent like DMSO first, ensure you are using a high grade, anhydrous solvent.

    • Sonication and Warming: Gentle warming (to 37°C) and sonication can aid in dissolving the compound. Avoid harsh heating, which could lead to degradation.

    • Fresh Stock: Prepare a fresh stock solution. Do not rely on stock solutions that have been stored for extended periods without re-validation of their concentration and integrity.

  • Pipetting and Mixing:

    • Calibration: Ensure all pipettes are properly calibrated.

    • Technique: Use reverse pipetting for viscous solutions and ensure you are pre-wetting the pipette tip.

    • Mixing: After adding the compound to the assay medium, ensure thorough but gentle mixing to avoid introducing bubbles.

Q2: My dose-response curve is flat or shows no activity. What should I do?

A lack of activity can be due to several factors, from compound inactivity to experimental artifacts.

Troubleshooting Workflow for No Activity

G A No Activity Observed B Verify Compound Identity & Purity A->B C Assess Compound Stability A->C D Check Assay Conditions A->D E Consider Mechanism of Action A->E F Confirm Stock Concentration B->F G pH of Assay Buffer C->G H Presence of Interfering Substances D->H I Run Positive & Negative Controls D->I

Caption: Troubleshooting workflow for a lack of biological activity.

Detailed Steps:

  • Compound Integrity:

    • Source and Purity: Ensure the compound is from a reputable source and that you have a certificate of analysis confirming its identity and purity.

    • Storage: The compound should be stored under the recommended conditions (typically cool, dry, and dark) to prevent degradation.

  • Assay Buffer pH and Compound Ionization:

    • The ionization state of both the pyridine nitrogen and the carboxylic acid is pH-dependent. The biological activity of the compound may be sensitive to the pH of the assay buffer.

    • Recommendation: Test the compound's activity in a narrow range of buffer pH values around the physiological pH of your assay system (e.g., pH 7.2, 7.4, 7.6) to determine the optimal pH for activity.

  • Interaction with Assay Components:

    • Protein Binding: The compound may non-specifically bind to proteins in the assay medium (e.g., albumin), reducing its effective concentration. Consider using a buffer with lower protein content if possible, or increasing the compound concentration.

    • Assay Interference: Some compounds can interfere with the assay signal itself (e.g., autofluorescence in fluorescence-based assays). Run a control plate with the compound in the assay buffer without the biological target to check for such interference.

Q3: I am seeing inconsistent results from day to day. How can I improve reproducibility?

Day-to-day variability often points to subtle changes in experimental conditions or reagent stability.

Key Areas for Improving Reproducibility:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your assay. This should include everything from reagent preparation to incubation times and plate reading parameters.

  • Reagent Quality Control:

    • Lot-to-Lot Variability: Be aware that different lots of reagents (e.g., serum, antibodies) can have slightly different performance characteristics. Qualify new lots of critical reagents before use in large-scale experiments.

    • Reagent Stability: Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Environmental Factors:

    • Temperature and Humidity: Ensure that incubators and other equipment are properly calibrated and maintaining consistent temperature and humidity.

    • Light Exposure: Protect light-sensitive reagents and compounds from prolonged exposure to light.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for making a stock solution of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride?

A: For the hydrochloride salt, sterile, deionized water is a good starting point. If solubility is limited, a co-solvent system such as a small amount of DMSO followed by dilution in an aqueous buffer can be used. Always perform a solubility test at the desired stock concentration before preparing a large volume.

Q: How should I store the solid compound and its stock solutions?

A: The solid compound should be stored in a tightly sealed container at a low temperature (e.g., 4°C or -20°C) and protected from light and moisture. Stock solutions in an organic solvent like DMSO are typically stable for several months at -20°C or -80°C. Aqueous stock solutions are more prone to degradation and should be prepared fresh or stored for shorter periods at 4°C. Avoid repeated freeze-thaw cycles.

Q: Could the position of the nitrogen on the pyridine ring (2-yl vs. 4-yl) significantly impact its properties and my assay results?

A: Yes, the position of the nitrogen atom can significantly influence the electronic properties, pKa, and three-dimensional shape of the molecule. This, in turn, can affect its solubility, membrane permeability, and binding affinity to its biological target. Therefore, data from isomers should be used as a guide, but not as a direct substitute for experimental determination of the properties of the specific isomer you are working with.

Q: My assay involves live cells. Are there any specific considerations for this compound?

A: When working with live cells, it's important to consider the potential for cytotoxicity of the compound or the solvent used to dissolve it. Always run a vehicle control (the solvent without the compound) to assess the effect of the solvent on cell viability. Additionally, the pH of your stock solution and its dilution into the cell culture medium should be monitored to ensure it does not significantly alter the pH of the medium, which could impact cell health and the compound's activity.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Accurately weigh out 2.43 mg of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride (MW = 242.70 g/mol ).

  • Add 1 mL of sterile, deionized water to the solid.

  • Vortex thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5 minutes can also be used.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile filter.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Assessing Compound Solubility in Assay Buffer
  • Prepare a high-concentration stock solution of the compound (e.g., 10 mM in water or DMSO).

  • In a clear microcentrifuge tube, add the appropriate volume of your assay buffer.

  • Spike in the compound stock to the highest final concentration you plan to use in your assay.

  • Vortex briefly and let the solution sit at room temperature for 30 minutes.

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

V. References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1-(pyridin-2-yl)piperidine-4-carboxylic acid. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on data from closely related pyridine and piperidine derivatives, 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is anticipated to present specific health risks. The pyridine moiety is a known irritant, and the hydrochloride salt can increase its solubility and potential for causing irritation upon contact with moist tissues.

Table 1: Chemical Identity and Anticipated Hazard Profile

PropertyValueSource
Chemical Name 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride-
Molecular Formula C₁₁H₁₅ClN₂O₂[1]
Anticipated GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed[1][2][3]
Anticipated GHS Pictogram GHS07 (Exclamation Mark)[1][4]
Physical State Solid

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure through inhalation, dermal contact, or ocular routes. The causality is clear: each piece of equipment forms a barrier against a specific route of entry, collectively ensuring operator safety during handling and disposal operations.

Table 2: Required Personal Protective Equipment

AreaEquipmentRationale and Standard
Eyes/Face Chemical safety goggles and/or face shield.Protects against accidental splashes or dust generation during transfer.[2][5]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin irritation upon direct contact. Latex gloves are not recommended.[5][6][7]
Body Fully-buttoned laboratory coat.Provides a primary barrier against spills on clothing and skin.[5][6]
Respiratory Use within a certified chemical fume hood.The compound may cause respiratory irritation. A fume hood is essential to control exposure to dusts and vapors.[5][6][8]

Spill Management Protocol

In the event of an accidental release, a swift and structured response is crucial to mitigate exposure and prevent environmental contamination. The appropriate procedure is dictated by the scale of the spill.

Spill_Response_Workflow cluster_minor Minor Spill cluster_major Major Spill spill Spill Detected assess Assess Spill Scale (Is it manageable within 10 mins?) spill->assess ppe_minor 1. Don Full PPE assess->ppe_minor Yes (Minor) evacuate 1. Evacuate immediate area assess->evacuate No (Major) contain_minor 2. Sweep up solid carefully (Avoid generating dust) ppe_minor->contain_minor collect_minor 3. Place in labeled hazardous waste container contain_minor->collect_minor decon_minor 4. Decontaminate area with soap and water collect_minor->decon_minor alert 2. Alert Supervisor and Institutional EH&S evacuate->alert secure 3. Secure the area to prevent entry alert->secure await_response 4. Await professional response team secure->await_response

Caption: Spill Response Decision Workflow.

Experimental Protocol: Minor Spill Cleanup (Solid)
  • Ensure Safety: Confirm the area is well-ventilated, preferably within a chemical fume hood. Don the full, mandatory PPE as listed in Table 2.[8]

  • Containment: Gently sweep up the spilled solid material. Causality: Dry cleanup procedures are essential to avoid generating dust, which poses an inhalation hazard.[2][9]

  • Collection: Place the swept material and any contaminated cleaning items (e.g., paper towels) into a clean, dry, sealable container specifically designated for hazardous waste.[2][6][10]

  • Decontamination: Wash the spill surface area thoroughly with soap and water.[11]

  • Disposal: Seal and label the waste container and manage it according to the disposal protocol in Section 4.

Operational Plan: Major Spill Response
  • Evacuate: Immediately evacuate all personnel from the affected area.[7]

  • Alert: Notify your laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department immediately.

  • Secure: Restrict access to the area to prevent further exposure.[12]

  • Await Assistance: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.

Step-by-Step Waste Disposal Protocol

Proper disposal is a regulatory requirement and a cornerstone of responsible chemical research. This compound must be treated as hazardous waste; it must never be disposed of in standard trash or down the drain.[13]

Disposal_Workflow start Waste Generation (Expired reagent, contaminated labware, spill cleanup debris) collect 1. Segregation & Collection Place waste in a dedicated, compatible container. start->collect label_node 2. Container Labeling Attach a 'Hazardous Waste' label. Clearly write the full chemical name. collect->label_node store 3. Temporary Storage Store sealed container in a designated Satellite Accumulation Area. label_node->store request 4. Arrange Final Disposal Submit a chemical collection request to your institution's EH&S department. store->request end Professional Disposal (Typically high-temperature incineration) request->end

Caption: Hazardous Waste Disposal Workflow.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation and Collection:

    • Collect all waste materials containing 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride—including unused or expired product, contaminated spatulas, weigh boats, and spill cleanup debris—into a single, dedicated waste stream.

    • Causality: Segregation prevents dangerous reactions that can occur when incompatible chemicals are mixed. Place these materials in a robust, sealable, airtight, and chemically compatible waste container.[7]

  • Container Selection and Labeling:

    • Use a container approved by your institution's EH&S department.

    • As soon as the first item of waste is added, affix a "Hazardous Waste" label.[7]

    • Clearly and legibly write the full chemical name: "1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride " and any other information required by local regulations.

  • Temporary Storage:

    • Keep the waste container tightly sealed when not in use.[2][5]

    • Store the container in a designated and well-ventilated satellite accumulation area.

    • Causality: This container must be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent accidental reactions.[7][10]

  • Arranging for Final Disposal:

    • Once the container is full or is no longer needed, complete and submit a chemical waste collection request form to your institution's EH&S department or designated hazardous waste management provider.[7][8]

    • The standard and accepted final disposal method for pyridine-based chemical waste is high-temperature incineration by a licensed waste management facility.[13]

References

  • Apollo Scientific.
  • Matrix Scientific.(S)
  • Fisher Scientific.
  • GOV.UK.Pyridine: incident management.
  • Sigma-Aldrich.
  • Fisher Scientific.1-(Thiophen-2-ylmethyl)
  • Agency for Toxic Substances and Disease Registry (ATSDR).PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
  • PubChem.1-(Pyridin-4-yl)piperidine-4-carboxylic acid.
  • Washington State University.
  • Uley.1-Boc-4-(Boc-amino)
  • Carl ROTH.
  • Fisher Scientific.
  • ChemicalBook.1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1.
  • Post Apple Scientific.Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich.1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid.
  • ACS Publications.
  • Wikipedia.Picolinic acid.
  • BLDpharm.1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.